molecular formula C5H12NO5P B1666063 DL-AP5 CAS No. 76326-31-3

DL-AP5

Cat. No.: B1666063
CAS No.: 76326-31-3
M. Wt: 197.13 g/mol
InChI Key: VOROEQBFPPIACJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which competes with glutamate binding and is commonly used to inhibit NMDA-dependent synaptic plasticity . This compound has significant applications in neuroscience research due to its ability to modulate synaptic transmission and plasticity.

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-AP5 can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions and purification steps .

Chemical Reactions Analysis

Competitive Antagonism at NMDA Receptors

DL-AP5 binds reversibly to the glutamate recognition site of NMDA receptors, preventing agonist-induced activation.

Key Findings:

  • Binding Mechanism :
    this compound competes with glutamate for the ligand-binding domain (LBD) of GluN2A subunits, forming polar interactions with residues Ser511, Thr513, and Arg518 (GluN2A-D1) and water-mediated contacts with D2 residues (Val685, Tyr730) .

  • IC₅₀ Values :

    Receptor SubtypeIC₅₀ (µM)Source
    NR1/NR2A0.28
    NR1/NR2B0.46
    NR1/NR2C1.6
    The D-isomer (D-AP5) is 52-fold more potent than the L-isomer in NMDA receptor inhibition .
  • Structural Rearrangements :
    The phosphono group of this compound induces conformational shifts in the GluN2A LBD, displacing D2 residues (e.g., Tyr730) and reducing glutamate affinity .

Stereospecific Interactions with Non-NMDA Targets

This compound exhibits isomer-dependent effects on acid-sensing ion channels (ASICs):

ASIC1a Modulation:

  • L-AP5 (inactive at NMDA receptors) enhances ASIC1a open probability (Pₒ) by 40–60% at pH 7.0–7.2 via direct binding (Kd = 12.7 µM) .

  • D-AP5 and This compound show no significant interaction with ASIC1a .

Synaptic Plasticity and Long-Term Potentiation (LTP)

This compound blocks NMDA receptor-dependent synaptic plasticity:

Experimental Evidence:

  • LTP Inhibition :

    • 50 µM this compound abolishes LTP induction in hippocampal CA1 neurons by blocking NMDA receptor-mediated Ca²⁺ influx .

    • In vivo, this compound infusion reduces fear conditioning and spatial learning .

  • Short-Term Potentiation (STP) :
    this compound-sensitive STP precedes LTP and requires distinct NMDA receptor subunits .

Pharmacological Selectivity and Off-Target Effects

TargetEffect of this compoundConcentration TestedSource
AMPA ReceptorsNo inhibition≤100 µM
Kainate ReceptorsNo inhibition≤100 µM
ASIC1a (L-AP5)Potentiation200 µM

This compound does not interact with metabotropic glutamate receptors or voltage-gated ion channels .

Solubility and Experimental Handling

PropertyDetail
Solubility in H₂O100 mM (sodium salt preferred)
StorageRoom temperature, desiccated
Centrifugation10,000 × g for 5 min pre-use

Scientific Research Applications

NMDA Receptor Antagonism and Synaptic Plasticity

DL-AP5 is predominantly recognized for its role in inhibiting NMDA receptor-mediated synaptic plasticity. The D-isomer of AP5 exhibits significantly higher potency than the L-isomer, making it a critical tool for researchers studying the mechanisms underlying long-term potentiation (LTP) and long-term depression (LTD), which are essential for learning and memory.

Key Findings:

  • Long-Term Potentiation: Studies have shown that this compound effectively blocks LTP in hippocampal slices, demonstrating its utility in exploring the physiological roles of NMDA receptors in synaptic strengthening during learning processes .
  • Behavioral Implications: Research indicates that administration of this compound impairs spatial learning tasks in rodents, correlating with its ability to block LTP. This suggests that NMDA receptor activity is crucial for certain types of memory formation .

Pain Research

This compound has been employed to investigate the role of NMDA receptors in pain pathways. Its application has provided insights into how glutamatergic signaling contributes to pain perception and modulation.

Key Findings:

  • Pain Mechanisms: The use of this compound in animal models has helped elucidate the involvement of NMDA receptors in both acute and chronic pain states, suggesting potential therapeutic avenues for pain management .

Studies on Learning and Memory

The impact of this compound on cognitive functions has made it a valuable compound in behavioral neuroscience. Its antagonistic effects on NMDA receptors have been linked to impairments in various learning paradigms.

Key Findings:

  • Fear Conditioning: Research has demonstrated that this compound disrupts fear conditioning paradigms, highlighting its role in associative learning processes .
  • Developmental Studies: Investigations into developmental neurobiology have shown that exposure to this compound during critical periods can affect synaptic maturation and plasticity, impacting behavioral outcomes later in life .

Interaction with Other Neurotransmitter Systems

This compound's effects extend beyond NMDA receptor antagonism; it also interacts with other neurotransmitter systems. For example, studies suggest an interplay between ghrelin signaling and glutamatergic pathways mediated by NMDA receptors, influencing feeding behavior .

Data Table: Summary of this compound Applications

Application AreaKey FindingsReference
Synaptic PlasticityBlocks LTP in hippocampal slices; correlates with impaired spatial learning
Pain ResearchElucidates NMDA receptor involvement in pain mechanisms
Learning & MemoryImpairs fear conditioning; affects developmental synaptic maturation
Neurotransmitter InteractionsInfluences feeding behavior through interactions with ghrelin signaling

Case Studies and Experimental Insights

  • Spatial Learning Impairment : A study demonstrated that rats infused with this compound showed significant deficits in spatial learning tasks compared to controls. This impairment was dose-dependent and directly correlated with the blockade of LTP observed via electrophysiological recordings .
  • Chronic Pain Models : In models of chronic pain, administration of this compound reduced hyperalgesia responses, indicating its potential as a therapeutic agent targeting NMDA receptors involved in pain pathways .
  • Developmental Impact : Research involving juvenile animals exposed to this compound revealed alterations in synaptic connectivity and behavioral outcomes related to cognitive functions, emphasizing the importance of NMDA receptor activity during critical developmental windows .

Mechanism of Action

DL-AP5 exerts its effects by competitively inhibiting the binding of glutamate to NMDA receptors. This inhibition prevents the activation of NMDA receptors, which are crucial for synaptic plasticity and memory formation. By blocking these receptors, this compound modulates synaptic transmission and reduces excitotoxicity, which is implicated in various neurological disorders .

Biological Activity

DL-AP5, a racemic mixture of the D- and L-isomers of 2-amino-5-phosphonopentanoate (AP5), is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound plays a critical role in neuroscience research due to its ability to inhibit NMDA receptor-mediated synaptic plasticity, which is essential for processes such as learning and memory. This article will delve into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Overview of this compound

Chemical Structure and Properties

  • Molecular Formula: C5_5H8_8N2_2O5_5P
  • Molecular Weight: 202.1 g/mol
  • Isomers:
    • D-AP5: More active isomer with approximately 52-fold higher potency than L-AP5.
    • L-AP5: Less active isomer.

This compound is primarily used in experimental settings to study the role of NMDA receptors in various neurological processes.

This compound acts as a competitive antagonist at the glutamate binding site on NMDA receptors. By blocking this receptor, it effectively inhibits calcium influx associated with NMDA receptor activation, thereby modulating synaptic transmission and plasticity.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce NMDA-induced depolarization in cortical neurons. The effectiveness of this compound varies with concentration:

Concentration (µM)Effect on NMDAR Current
1Partial inhibition
10Moderate inhibition
50Full antagonism

At a concentration of 50 µM, this compound achieves complete antagonism of evoked NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in mouse cortical neurons .

In Vivo Studies

Research has shown that this compound impairs spatial learning and long-term potentiation (LTP) in vivo. A notable study indicated that:

  • Dose-response relationship: The impairment of spatial learning was found to be dose-dependent, highly correlated with the inhibition of hippocampal LTP.
  • Concentration findings: The extracellular concentrations required to impair spatial learning were comparable to those needed to block LTP in vitro, suggesting a strong link between NMDA receptor activity and cognitive functions .

Case Study: Spatial Learning Impairment

In an experiment conducted by Davis et al., rats administered with varying doses of D-AP5 exhibited significant impairments in spatial learning tasks:

Dose (nmol)Learning Impairment Observed
0No impairment
5Mild impairment
10Moderate impairment
20Severe impairment

The study concluded that no concentration blocked LTP without affecting learning, highlighting the critical role of NMDA receptors in cognitive processes .

Clinical Implications

This compound has been utilized in various preclinical models to explore its potential therapeutic applications, particularly in conditions like chronic pain and neurodegenerative diseases. For instance, studies have shown that:

  • Chronic Pain Models: In paclitaxel-treated rats, this compound administration normalized increased presynaptic NMDAR activity and reduced the amplitude of EPSCs, indicating its potential utility in managing neuropathic pain .

Properties

IUPAC Name

2-amino-5-phosphonopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOROEQBFPPIACJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893701
Record name 2-Amino-5-phosphopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76326-31-3
Record name 2-Amino-5-phosphonovaleric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76326-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-phosphonovalerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076326313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-phosphopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-2-Amino-5-phosphonovaleric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-5-PHOSPHONOVALERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39PJ29YY8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DL-AP5
Reactant of Route 2
DL-AP5
Reactant of Route 3
DL-AP5
Reactant of Route 4
DL-AP5
Reactant of Route 5
DL-AP5
Reactant of Route 6
DL-AP5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.